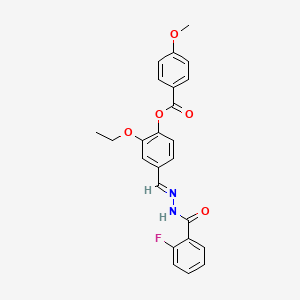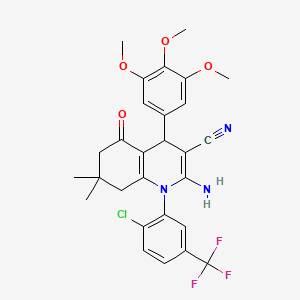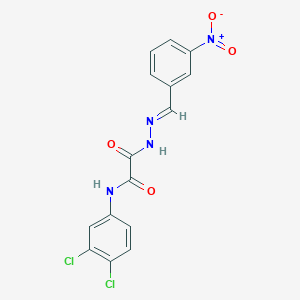![molecular formula C24H23ClN2O4S B12040145 4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate CAS No. 477733-65-6](/img/structure/B12040145.png)
4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-chloro-1-benzothiophène-2-carboxylate de 4-{(E)-[(cyclohexylcarbonyl)hydrazono]méthyl}-2-méthoxyphényle est un composé organique complexe de formule moléculaire C24H23ClN2O4S. Ce composé est connu pour ses caractéristiques structurales uniques, qui comprennent un noyau de benzothiophène, un groupe méthoxyphényle et une partie cyclohexylcarbonyl hydrazono.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-chloro-1-benzothiophène-2-carboxylate de 4-{(E)-[(cyclohexylcarbonyl)hydrazono]méthyl}-2-méthoxyphényle implique plusieurs étapes, commençant par la préparation du noyau de benzothiophène. Les étapes clés comprennent :
Formation du noyau de benzothiophène : Le noyau de benzothiophène peut être synthétisé par une réaction de cyclisation impliquant un dérivé de thiophène et un composé halogéné approprié.
Introduction du groupe méthoxyphényle : Le groupe méthoxyphényle est introduit par une réaction de substitution nucléophile, où un halogénure de phényle substitué par un méthoxy réagit avec le noyau de benzothiophène.
Formation de la partie cyclohexylcarbonyl hydrazono : Cette étape implique la réaction du chlorure de cyclohexylcarbonyle avec l’hydrazine pour former l’intermédiaire hydrazono, qui est ensuite couplé au dérivé méthoxyphényl benzothiophène.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’améliorer le rendement et la pureté. Cela inclut l’utilisation de réactifs de haute pureté, de conditions de réaction contrôlées (température, pression et pH) et de techniques de purification avancées telles que la chromatographie et la recristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-chloro-1-benzothiophène-2-carboxylate de 4-{(E)-[(cyclohexylcarbonyl)hydrazono]méthyl}-2-méthoxyphényle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium aluminium, ce qui donne des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, où des groupes fonctionnels sont remplacés par d’autres groupes dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium aluminium, conditions anhydres.
Substitution : Réactifs halogénés, nucléophiles ou électrophiles, solvants comme le dichlorométhane ou l’éthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une variété de dérivés substitués.
Applications de la recherche scientifique
Le 3-chloro-1-benzothiophène-2-carboxylate de 4-{(E)-[(cyclohexylcarbonyl)hydrazono]méthyl}-2-méthoxyphényle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Utilisé dans le développement de matériaux avancés et comme précurseur pour la synthèse de produits chimiques de spécialité.
Applications De Recherche Scientifique
4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 3-chloro-1-benzothiophène-2-carboxylate de 4-{(E)-[(cyclohexylcarbonyl)hydrazono]méthyl}-2-méthoxyphényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhibant ou activant des enzymes spécifiques impliquées dans les voies métaboliques.
Interagissant avec les récepteurs : Modulant l’activité des récepteurs à la surface des cellules, conduisant à des changements dans la signalisation cellulaire.
Modifiant l’expression des gènes : Influençant l’expression des gènes liés à divers processus biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
3-oxobutanoate d’éthyle : Un ester apparenté présentant des caractéristiques structurales similaires mais des groupes fonctionnels différents.
Architectures pontées par du disilane : Des composés contenant des liaisons Si-Si présentant des propriétés électroniques uniques.
Composé D apparenté à l’oxaliplatine : Un composé à base de platine présentant des propriétés chimiques et biologiques distinctes.
Unicité
Le 3-chloro-1-benzothiophène-2-carboxylate de 4-{(E)-[(cyclohexylcarbonyl)hydrazono]méthyl}-2-méthoxyphényle est unique en raison de sa combinaison d’un noyau de benzothiophène, d’un groupe méthoxyphényle et d’une partie cyclohexylcarbonyl hydrazono. Cette structure unique confère une réactivité chimique spécifique et des activités biologiques potentielles qui le distinguent des autres composés similaires.
Propriétés
Numéro CAS |
477733-65-6 |
|---|---|
Formule moléculaire |
C24H23ClN2O4S |
Poids moléculaire |
471.0 g/mol |
Nom IUPAC |
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C24H23ClN2O4S/c1-30-19-13-15(14-26-27-23(28)16-7-3-2-4-8-16)11-12-18(19)31-24(29)22-21(25)17-9-5-6-10-20(17)32-22/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,27,28)/b26-14+ |
Clé InChI |
BRYVNIICKGZNOE-VULFUBBASA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B12040063.png)



![N-(4-bromophenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12040103.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040118.png)
![N-(2,5-dichlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12040127.png)
![4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12040133.png)
![2-(2-Cyanoethyl)-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040141.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040152.png)




